molecular formula C20H21FN2O5 B7533263 N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide

N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide

Cat. No.: B7533263
M. Wt: 388.4 g/mol
InChI Key: DGZLWQKYYDJGNF-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is a synthetic organic compound characterized by its unique chemical structure It contains a fluorophenoxy group, an oxolan-2-ylmethoxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthetic route may involve the following steps:

    Preparation of 4-(oxolan-2-ylmethoxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with oxirane in the presence of a base.

    Formation of 4-(oxolan-2-ylmethoxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride.

    Coupling with 2-(4-fluorophenoxy)acetohydrazide: The acyl chloride is reacted with 2-(4-fluorophenoxy)acetohydrazide to form the final product.

Industrial Production Methods

Industrial production of N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The oxolan-2-ylmethoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The benzohydrazide moiety may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide

Uniqueness

N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5/c21-15-5-9-17(10-6-15)28-13-19(24)22-23-20(25)14-3-7-16(8-4-14)27-12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLWQKYYDJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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